aldrin

Description

Historical Context of Organochlorine Insecticides and Aldrin's Development

The era of synthetic organochlorine insecticides experienced a significant surge in popularity during and after World War II. wikipedia.org This compound (B1666841) is categorized as a member of the "classic organochlorines" (COC) group of pesticides, alongside other notable examples such as DDT and dieldrin (B1670511). wikipedia.org this compound itself was first produced in 1948. cdc.gov It is a synthetic compound, not found in nature. wikipedia.org The synthesis of this compound involves a Diels-Alder reaction, combining hexachlorocyclopentadiene (B6142220) with norbornadiene. wikipedia.orgwikipedia.org The compound was named after the German chemist Kurt Alder, one of the co-inventors of this type of reaction. wikipedia.orgwikipedia.org Technical-grade this compound was reported in 1967 to consist primarily of hexachlorohexahydrodimethanonaphthalene (HHDN), making up about 90.5% of the composition, with isodrin, an isomer, present as a byproduct at around 3.5%. wikipedia.org

Global Production and Usage Trajectories of this compound

This compound and related cyclodiene pesticides were produced in substantial quantities between 1946 and 1976, with an estimated 270 million kilograms manufactured during this period. wikipedia.org Global production of this compound and dieldrin combined was estimated to be around 10,000 tonnes per year, with this compound representing the larger portion. inchem.org Three-quarters or more of this total production was directed towards agricultural applications, primarily for soil treatment. inchem.org In the United States, the estimated production volume of this compound peaked in the mid-1960s at approximately 18 million pounds (8.2 kt) annually before declining. wikipedia.org this compound was extensively used as a pesticide to treat seeds and soil before its ban. wikipedia.org Specific uses included controlling soil pests like termites, grasshoppers, corn rootworm, and other insect pests on crops such as corn, cotton, alfalfa, vines, bananas, and potted ornamentals. fao.orgherts.ac.ukpops.int It was also used for termite control in buildings and for treating wooden structures. gov.nt.cawho.int However, concerns regarding their environmental hazards and potential carcinogenicity led to the cancellation of most uses for both this compound and dieldrin by the U.S. Department of Agriculture (USDA) in 1970, with the EPA finalizing the cancellation of all uses by 1989. cdc.govepa.gov this compound has been banned in most developed countries and is considered an obsolete insecticide in many parts of the world. wikipedia.orgherts.ac.uk Despite widespread bans, this compound was still used as a termiticide in some countries like Malaysia, Thailand, Venezuela, and parts of Africa. wikipedia.org

This compound as a Persistent Organic Pollutant (POP)

This compound is recognized as a persistent organic pollutant (POP) due to its resistance to degradation, its ability to travel long distances, and its tendency to accumulate in the fatty tissues of organisms. wikipedia.orgundp.orgepd.gov.hk It is a synthetic compound that does not occur naturally in the environment. gov.nt.ca Once released into the environment, this compound decays very slowly. wikipedia.org While it is rapidly converted to dieldrin by plants and bacteria, dieldrin also exhibits slow decay and similar environmental persistence. wikipedia.org this compound's low solubility in water (0.003% to 0.027 mg/L) contributes to its persistence in the environment and its tendency to adsorb to soil particles and sediments in water. wikipedia.orgfao.orggov.nt.canih.gov This low water solubility means that when POPs like this compound enter water, they tend to stick to sediments, resulting in very low concentrations in the water itself. gov.nt.ca this compound can volatilize from soil and water surfaces and be transported through the air, often bound to dust particles. wikipedia.orgfao.org In the vapor phase in the atmosphere, it is thought to react with hydroxyl radicals, with an estimated half-life of 35 minutes. fao.org However, field studies have demonstrated that this compound can be persistent in soils, with half-lives in soil ranging from 20 to 100 days, classifying it as moderately persistent. fao.orgherts.ac.uk this compound is readily converted to dieldrin under most environmental conditions and in biological systems through epoxidation. cdc.govwikipedia.orgnih.gov Dieldrin is considered extremely persistent, with a half-life in soil of approximately 5 years in temperate climates, although this can be more rapid under tropical conditions primarily due to volatilization. who.intepa.gov Both this compound and dieldrin have a high potential for bioaccumulation, meaning they build up in the tissues of living organisms over time. cdc.govherts.ac.ukgov.nt.ca This bioaccumulation leads to biomagnification, where the concentrations of these chemicals increase as they move up the food chain. gov.nt.caumweltprobenbank.de

Classification within the "Dirty Dozen" Persistent Organic Pollutants

This compound is explicitly classified as one of the initial twelve POPs, often referred to as the "Dirty Dozen," under the Stockholm Convention on Persistent Organic Pollutants. pops.intwikipedia.orgundp.orgepd.gov.hkunep.orgipen.org The Stockholm Convention is a global treaty aimed at protecting human health and the environment from POPs by eliminating or restricting their production and use. undp.orgepd.gov.hkipen.org this compound is listed under Annex A of the convention, which targets the elimination of production and use. pops.int The inclusion of this compound in this initial list highlights its significant environmental persistence, bioaccumulation potential, and toxicity, which were recognized as causing adverse effects on humans and ecosystems. undp.orgunep.org

Scope and Significance of this compound Research in Environmental Studies

Research into this compound within environmental studies encompasses its historical production and usage, its environmental deposition and fate, bioaccumulation, and its presence in various environmental compartments such as soil, water, sediment, and air. nih.govresearchgate.net The significance of studying this compound lies in understanding the long-term environmental consequences of persistent organic pollutants, even after their use has been banned. Research findings detail the conversion of this compound to dieldrin in the environment and biological systems, and the subsequent persistence and behavior of dieldrin. wikipedia.orgcdc.govnih.gov Environmental monitoring studies have detected low levels of this compound and dieldrin in soil, sediment, surface water, groundwater, and public water supplies, reflecting their persistence and mobility. cdc.gov Studies have also investigated the degradation pathways of this compound and dieldrin, including microbial degradation, to explore potential bioremediation strategies for contaminated environments. frontiersin.org The study of this compound contributes to the broader understanding of how POPs cycle through the environment, accumulate in food webs, and can be transported globally. umweltprobenbank.deunep.org Research on this compound and dieldrin has also been crucial in informing international agreements and regulations aimed at controlling and eliminating POPs. nih.govresearchgate.net

Environmental Fate Data for this compound

| Property | Value | Source |

| Water Solubility (at 20°C) | 0.003% - 0.027 mg/L | wikipedia.orgfao.orgnih.gov |

| Half-life in Soil | 20-100 days (moderately persistent) | fao.orgepa.gov |

| Main Degradation Product | Dieldrin | fao.org |

| Half-life in Atmosphere | ~35 minutes (reaction with OH radicals) | fao.org |

| Bioaccumulation Potential | Significant/High | fao.orgherts.ac.uk |

| Mobility in Soil | Moderately adsorbs to soil | fao.org |

Global Production Estimates (this compound and Dieldrin Combined)

| Year | Estimated Production (tonnes/year) | Source |

| 1972 | 13,000 | who.intinchem.org |

| 1984 | < 2,500 | who.intinchem.org |

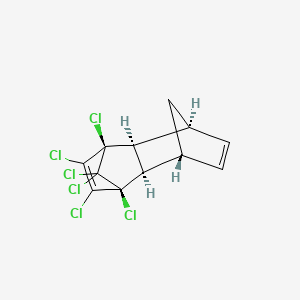

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

(1S,2R,3R,6S,7S,8R)-1,8,9,10,11,11-hexachlorotetracyclo[6.2.1.13,6.02,7]dodeca-4,9-diene | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H8Cl6/c13-8-9(14)11(16)7-5-2-1-4(3-5)6(7)10(8,15)12(11,17)18/h1-2,4-7H,3H2/t4-,5+,6+,7-,10-,11+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QBYJBZPUGVGKQQ-SEIHLVFNSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2C=CC1C3C2C4(C(=C(C3(C4(Cl)Cl)Cl)Cl)Cl)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@@H]2C=C[C@H]1[C@H]3[C@@H]2[C@@]4(C(=C([C@]3(C4(Cl)Cl)Cl)Cl)Cl)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H8Cl6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Record name | ALDRIN, LIQUID | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/19293 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Record name | ALDRIN, SOLID | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/4853 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Record name | ISODRIN | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/5033 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Record name | ALDRIN | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0774 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

364.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Aldrin, liquid appears as a solution in oil of aldrin, a noncombustible water-insoluble solid. Used as an insecticide. Mixed with a flammable carrier solvent., Aldrin, cast solid is a brown to white solid. If the large pieces are broken up or powdered, it is toxic by inhalation and skin absorption. It is insoluble in water and noncombustible. It is used as an insecticide., Isodrin is a solid. This material is no longer used as a pesticide. Isomer of aldrin., Colorless to dark-brown crystalline solid with a mild chemical odor. [Note: Formerly used as an insecticide.] [NIOSH], COLOURLESS CRYSTALS., Colorless to dark-brown crystalline solid with a mild chemical odor., Colorless to dark-brown crystalline solid with a mild chemical odor. [Note: Formerly used as an insecticide.] | |

| Record name | ALDRIN, LIQUID | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/19293 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | ALDRIN, SOLID | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/4853 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | ISODRIN | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/5033 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Aldrin | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/230 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | ALDRIN | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0774 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | ALDRIN | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/349 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | Aldrin | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0016.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Boiling Point |

Decomposes (NIOSH, 2023), 293 °F at 2 mmHg (decomposes) (EPA, 1998), 145 °C at 2 mm Hg, at 0.27kPa: 145 °C, decomposes, Decomposes | |

| Details | Hartley, D. and H. Kidd (eds.). The Agrochemicals Handbook. 2nd ed. Lechworth, Herts, England: The Royal Society of Chemistry, 1987., p. A007/Aug 87 | |

| Record name | ALDRIN, LIQUID | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/19293 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Details | Hartley, D. and H. Kidd (eds.). The Agrochemicals Handbook. 2nd ed. Lechworth, Herts, England: The Royal Society of Chemistry, 1987., p. A007/Aug 87 | |

| Record name | ALDRIN, SOLID | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/4853 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Details | Hartley, D. and H. Kidd (eds.). The Agrochemicals Handbook. 2nd ed. Lechworth, Herts, England: The Royal Society of Chemistry, 1987., p. A007/Aug 87 | |

| Record name | ALDRIN | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/199 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Details | Hartley, D. and H. Kidd (eds.). The Agrochemicals Handbook. 2nd ed. Lechworth, Herts, England: The Royal Society of Chemistry, 1987., p. A007/Aug 87 | |

| Record name | ALDRIN | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0774 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Details | Hartley, D. and H. Kidd (eds.). The Agrochemicals Handbook. 2nd ed. Lechworth, Herts, England: The Royal Society of Chemistry, 1987., p. A007/Aug 87 | |

| Record name | ALDRIN | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/349 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Details | Hartley, D. and H. Kidd (eds.). The Agrochemicals Handbook. 2nd ed. Lechworth, Herts, England: The Royal Society of Chemistry, 1987., p. A007/Aug 87 | |

| Record name | Aldrin | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0016.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Flash Point |

Approximately 150F or higher (EPA, 1998) | |

| Details | U.S. Environmental Protection Agency. 1998. Extremely Hazardous Substances (EHS) Chemical Profiles and Emergency First Aid Guides. Washington, D.C.: U.S. Government Printing Office. | |

| Record name | ALDRIN, SOLID | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/4853 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

Solubility |

0.003 % (NIOSH, 2023), less than 1 mg/mL at 75 °F (NTP, 1992), 0.027 MG/L IN WATER AT 27 °C; > 600 G/L AT 27 °C IN ACETONE, BENZENE, XYLENE, Sol in aromatics, esters, ketones, paraffins and halogenated solvents., Sol in ethanol, ether, and acetone., Moderately sol in petroleum oils, In water, 170 mg/l @ 25 °C, Solubility in water: none, 0.003% | |

| Details | Yalkowsky SH, Dannenfelser RM; The AQUASOL dATAbASE of Aqueous Solubility. Ver 5. Tucson, AZ: Univ AZ, College of Pharmacy (1992) | |

| Record name | ALDRIN, LIQUID | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/19293 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Details | Yalkowsky SH, Dannenfelser RM; The AQUASOL dATAbASE of Aqueous Solubility. Ver 5. Tucson, AZ: Univ AZ, College of Pharmacy (1992) | |

| Record name | ALDRIN, SOLID | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/4853 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Details | Yalkowsky SH, Dannenfelser RM; The AQUASOL dATAbASE of Aqueous Solubility. Ver 5. Tucson, AZ: Univ AZ, College of Pharmacy (1992) | |

| Record name | ALDRIN | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/199 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Details | Yalkowsky SH, Dannenfelser RM; The AQUASOL dATAbASE of Aqueous Solubility. Ver 5. Tucson, AZ: Univ AZ, College of Pharmacy (1992) | |

| Record name | ALDRIN | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0774 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Details | Yalkowsky SH, Dannenfelser RM; The AQUASOL dATAbASE of Aqueous Solubility. Ver 5. Tucson, AZ: Univ AZ, College of Pharmacy (1992) | |

| Record name | Aldrin | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0016.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Density |

1.6 (NIOSH, 2023) - Denser than water; will sink, 1.7 at 68 °F (EPA, 1998) - Denser than water; will sink, 1.6 at 20 °C/4 °C (solid), 1.6 g/cm³, 1.60 | |

| Details | U.S. Coast Guard, Department of Transportation. CHRIS - Hazardous Chemical Data. Volume II. Washington, D.C.: U.S. Government Printing Office, 1984-5. | |

| Record name | ALDRIN, LIQUID | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/19293 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Details | U.S. Coast Guard, Department of Transportation. CHRIS - Hazardous Chemical Data. Volume II. Washington, D.C.: U.S. Government Printing Office, 1984-5. | |

| Record name | ALDRIN, SOLID | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/4853 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Details | U.S. Coast Guard, Department of Transportation. CHRIS - Hazardous Chemical Data. Volume II. Washington, D.C.: U.S. Government Printing Office, 1984-5. | |

| Record name | ALDRIN | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/199 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Details | U.S. Coast Guard, Department of Transportation. CHRIS - Hazardous Chemical Data. Volume II. Washington, D.C.: U.S. Government Printing Office, 1984-5. | |

| Record name | ALDRIN | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0774 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Details | U.S. Coast Guard, Department of Transportation. CHRIS - Hazardous Chemical Data. Volume II. Washington, D.C.: U.S. Government Printing Office, 1984-5. | |

| Record name | ALDRIN | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/349 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Details | U.S. Coast Guard, Department of Transportation. CHRIS - Hazardous Chemical Data. Volume II. Washington, D.C.: U.S. Government Printing Office, 1984-5. | |

| Record name | Aldrin | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0016.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Vapor Pressure |

8e-05 mmHg (NIOSH, 2023), 6e-06 mmHg at 77 °F (EPA, 1998), 0.000012 [mmHg], 1.20X10-4 mm Hg @ 25 °C, Vapor pressure, Pa at 20 °C: 0.009, 0.00008 mmHg | |

| Details | Grayson BT, Fosbraey LA; Pest Sci 13: 269-78 (1982) | |

| Record name | ALDRIN, LIQUID | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/19293 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Details | Grayson BT, Fosbraey LA; Pest Sci 13: 269-78 (1982) | |

| Record name | ALDRIN, SOLID | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/4853 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Details | Grayson BT, Fosbraey LA; Pest Sci 13: 269-78 (1982) | |

| Record name | Aldrin | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/230 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Details | Grayson BT, Fosbraey LA; Pest Sci 13: 269-78 (1982) | |

| Record name | ALDRIN | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/199 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Details | Grayson BT, Fosbraey LA; Pest Sci 13: 269-78 (1982) | |

| Record name | ALDRIN | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0774 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Details | Grayson BT, Fosbraey LA; Pest Sci 13: 269-78 (1982) | |

| Record name | ALDRIN | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/349 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Details | Grayson BT, Fosbraey LA; Pest Sci 13: 269-78 (1982) | |

| Record name | Aldrin | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0016.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Color/Form |

Colorless needles, Brown to white, crystalline solid, Colorless to dark brown crystalline solid ... | |

CAS No. |

309-00-2, 465-73-6 | |

| Record name | ALDRIN, LIQUID | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/19293 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | ALDRIN, SOLID | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/4853 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | ISODRIN | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/5033 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | aldrin | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=8937 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | ISODRIN | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=8936 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Aldrin | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.005.652 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ALDRIN | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/199 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | ALDRIN | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0774 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | ALDRIN | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/349 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

Melting Point |

219 °F (NIOSH, 2023), 219 °F for pure product; 120 to 140 °F for technical product. (EPA, 1998), 464 to 468 °F (EPA, 1998), 104 °C, MP: 40-60 °C /TECHNICAL GRADE ALDRIN/, 104-105 °C, 219 °F | |

| Details | Spencer, E. Y. Guide to the Chemicals Used in Crop Protection. 7th ed. Publication 1093. Research Institute, Agriculture Canada, Ottawa, Canada: Information Canada, 1982., p. 6 | |

| Record name | ALDRIN, LIQUID | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/19293 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Details | Spencer, E. Y. Guide to the Chemicals Used in Crop Protection. 7th ed. Publication 1093. Research Institute, Agriculture Canada, Ottawa, Canada: Information Canada, 1982., p. 6 | |

| Record name | ALDRIN, SOLID | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/4853 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Details | Spencer, E. Y. Guide to the Chemicals Used in Crop Protection. 7th ed. Publication 1093. Research Institute, Agriculture Canada, Ottawa, Canada: Information Canada, 1982., p. 6 | |

| Record name | ISODRIN | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/5033 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Details | Spencer, E. Y. Guide to the Chemicals Used in Crop Protection. 7th ed. Publication 1093. Research Institute, Agriculture Canada, Ottawa, Canada: Information Canada, 1982., p. 6 | |

| Record name | ALDRIN | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/199 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Details | Spencer, E. Y. Guide to the Chemicals Used in Crop Protection. 7th ed. Publication 1093. Research Institute, Agriculture Canada, Ottawa, Canada: Information Canada, 1982., p. 6 | |

| Record name | ALDRIN | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0774 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Details | Spencer, E. Y. Guide to the Chemicals Used in Crop Protection. 7th ed. Publication 1093. Research Institute, Agriculture Canada, Ottawa, Canada: Information Canada, 1982., p. 6 | |

| Record name | ALDRIN | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/349 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Details | Spencer, E. Y. Guide to the Chemicals Used in Crop Protection. 7th ed. Publication 1093. Research Institute, Agriculture Canada, Ottawa, Canada: Information Canada, 1982., p. 6 | |

| Record name | Aldrin | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0016.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Environmental Dynamics and Transformation

Environmental Distribution and Compartmentalization

Aldrin (B1666841) and its primary metabolite, dieldrin (B1670511), are found in air, water, and soil due to their persistent nature cdc.govnih.govwho.int. Their physical and chemical properties, such as vapor pressure and adsorption coefficients, significantly influence their distribution and behavior in the environment cdc.govnih.gov.

Atmospheric Transport and Deposition Mechanisms

This compound and dieldrin can enter the atmosphere through mechanisms like spray drift during application, water evaporation, and the suspension of particulates cdc.govwho.int. According to models, both this compound and dieldrin exist in both vapor and particulate phases in the ambient atmosphere cdc.gov. Particulate-phase this compound and dieldrin can be transported through the atmosphere by wind and subsequently removed by wet and dry deposition cdc.gov. Dieldrin, adsorbed to dust particles, can be transported over long distances in the atmosphere umweltprobenbank.de. Atmospheric transport and deposition are important mechanisms for the distribution of organochlorine pesticides nih.gov.

Soil Contamination and Residue Behavior

Soil is a major recipient of this compound, particularly from historical agricultural use where it was incorporated to control soil insects who.intwho.int. Estimated releases of this compound to soil from domestic manufacturing and processing facilities accounted for a significant portion of total environmental releases in the past cdc.gov. Improper disposal of old stocks and wet and dry deposition from the atmosphere are other potential sources of soil contamination cdc.gov.

This compound and dieldrin are rapidly adsorbed onto soils, especially those with high organic matter content who.int. This strong adsorption, indicated by large soil adsorption coefficients (log Koc values ranging from 5.38 to 7.67 for this compound), suggests low mobility in soils and minimal leaching to groundwater cdc.govwho.int. Based on classification schemes, these log Koc values indicate that this compound and dieldrin are expected to be immobile in soil cdc.gov. However, the presence of organic solvents at hazardous waste sites can enhance their mobility by increasing their water solubility cdc.gov.

This compound can be persistent in soils, with field studies demonstrating its longevity herts.ac.uk. The estimated half-life of this compound in soil is approximately 1.5–5.2 years frontiersin.org. Another estimate suggests a half-life of approximately 110 days when applied to soil at a rate of 1.1–3.4 kg/hectare , with 95% disappearance in 3 years epa.gov. The half-life can be significantly lower in sandy loam compared to clay loam soils epa.gov. Dieldrin, the primary metabolite, is extremely persistent in soil, with a residence time often exceeding 7 years epa.gov. The persistence of these compounds, particularly dieldrin, means they are still detected in soils despite being banned mdpi.comcdc.govfrontiersin.org. The physical and chemical conditions of the soil directly affect the behavior and distribution of this compound and dieldrin residues nih.gov. Natural degradation occurs through interaction with organic or mineral components in the soil nih.gov.

Table: this compound and Dieldrin Persistence in Soil

| Compound | Estimated Half-life in Soil | Notes |

| This compound | 1.5–5.2 years frontiersin.org; ~110 days (at 1.1-3.4 kg/ha ) epa.gov | Half-life can vary based on soil type and conditions epa.govcarnegiescience.edu. |

| Dieldrin | Approximately 5 years frontiersin.org; 4-7 years who.int; >7 years epa.gov | More persistent than this compound frontiersin.orgepa.gov. |

Aquatic System Distribution (Water Column and Sediments)

This compound and dieldrin have been detected in various aquatic systems, including seawater, industrial effluents, and freshwater samples cdc.gov. Their presence in waterways and soils is attributed to their persistence, even after their general use was no longer permitted cdc.gov.

The high organic carbon partition coefficient (Koc) values for this compound and dieldrin suggest a tendency to partition to suspended solids and sediment in the water column cdc.gov. This is supported by research showing higher concentrations of organochlorines, including this compound, in sediments compared to the water column nih.govresearchgate.net. For example, in one study, the this compound content in sediment samples was significantly greater than in corresponding water samples, highlighting the hydrophobic nature and low solubility of organochlorines nih.gov.

While concentrations in surface water are often very low, they can be higher in areas affected by soil erosion or agricultural use who.int. River sediments in these areas may contain higher amounts of dieldrin who.int. This compound and dieldrin are rarely present in groundwater due to minimal leaching from soils who.int. The adsorption of these compounds to particulate matter and sediments is an important mechanism for their removal from the water column fao.org.

Data from a study at Saguling Dam, West Java, Indonesia, illustrates the distribution of this compound in water and sediments:

Table: this compound Concentrations in Water and Sediments at Saguling Dam nih.govresearchgate.net

| Matrix | Concentration Range (µg/L or µg/kg) | Notes |

| Water | 2–37 µg/L | Dominant organochlorine in water samples nih.govresearchgate.net. |

| Sediments | 2–1438 µg/L (equivalent to µg/kg) | Dominant organochlorine in sediment samples nih.govresearchgate.net. |

Studies have also investigated the desorption of this compound from sediment into water, showing a decrease in water concentration over time as this compound remains associated with the sediment cdc.gov.

Biotransformation Pathways of this compound

The primary biotransformation of this compound in the environment and in organisms is its conversion to dieldrin nih.govmdpi.comfrontiersin.orgwho.int. However, other degradation pathways also exist frontiersin.org.

Epoxidation to Dieldrin: Primary Metabolic Conversion

The most significant transformation of this compound is its epoxidation to dieldrin frontiersin.orgwho.intwho.intcdc.govgenome-mining.cn. This conversion occurs readily in the environment and in living organisms nih.govmdpi.com. In soil, epoxidation is the most important transformation and is essentially biological in nature, occurring in aerobic and biologically active soils who.int. A significant percentage of this compound residues in soil can be converted to dieldrin who.int.

In experimental animals, the initial and major step in the biotransformation of this compound is the formation of dieldrin cdc.govinchem.org. This process is primarily catalyzed by mixed-function oxidases, particularly in the liver, and to a lesser extent in other tissues like the lung and skin nih.govcdc.gov. Studies have demonstrated the epoxidation of this compound to dieldrin in human liver microsomes and a human hepatoma cell line, with the rate correlating with cytochrome P450 content nih.gov. In tissues with low cytochrome P-450 expression, an alternative oxidative pathway mediated by prostaglandin (B15479496) endoperoxide synthase (PES) might be involved cdc.gov.

This compound epoxidation has been studied in rat liver microsomes, indicating the involvement of cytochrome P-450 cdc.gov. In vitro studies comparing oxidation in different rat tissues showed that this compound epoxidation could occur in extrahepatic tissues as well nih.govcdc.gov.

Secondary Metabolite Formation: Dieldrin Degradation Products

While epoxidation to dieldrin is the primary conversion, this compound can also undergo other degradation pathways, including reduction and hydroxylation frontiersin.orgnih.gov. In the reductive degradation pathway, this compound can form monochlorodieldrin frontiersin.orgnih.gov. Hydroxylation can lead to the formation of 9-hydroxythis compound frontiersin.orgnih.gov.

Dieldrin, being a stable metabolite, is more resistant to degradation than this compound frontiersin.org. However, dieldrin can also undergo further biotransformation through various pathways, including oxidation, reduction, hydroxylation, and hydrolysis frontiersin.orgnih.gov. Major degradation products of dieldrin include 9-hydroxydieldrin and dihydroxydieldrin frontiersin.orgnih.gov.

In the presence of microorganisms, dieldrin can be oxidized to keto-aldrin or reduced to monochlorodieldrin nih.gov. Hydrolysis of dieldrin can result in the formation of monohydroxy 6,7-dihydroxydihydrothis compound or 9-hydroxydieldrin nih.gov. Aerobic microorganisms can degrade dieldrin through oxidative pathways to 6,7-trans-dihydroxydihydrothis compound (B1206503) (also known as this compound-trans-diol) and 9-hydroxydieldrin genome-mining.cn. Some fungi have shown the ability to degrade dieldrin, with metabolites like 9-dihydroxydieldrin being detected genome-mining.cn.

Novel metabolic pathways for this compound and dieldrin by white rot fungi have been investigated, showing the detection of 9-hydroxythis compound and two carboxylic acid products as new metabolites of this compound in fungal cultures nih.gov. This suggests that the methylene (B1212753) moiety of this compound and dieldrin molecules may be susceptible to enzymatic attack by these fungi nih.gov.

Table: this compound and Dieldrin Biotransformation Pathways and Metabolites

| Compound | Primary Transformation | Other Pathways | Secondary Metabolites (from Dieldrin) |

| This compound | Epoxidation to Dieldrin frontiersin.orgwho.intwho.intcdc.govgenome-mining.cn | Reduction, Hydroxylation frontiersin.orgnih.gov | - |

| Dieldrin | - | Oxidation, Reduction, Hydroxylation, Hydrolysis frontiersin.orgnih.gov | 9-hydroxydieldrin, Dihydroxydieldrin, Keto-aldrin, Monochlorodieldrin, Monohydroxy 6,7-dihydroxydihydrothis compound, 6,7-trans-dihydroxydihydrothis compound (this compound-trans-diol) frontiersin.orgnih.govgenome-mining.cn |

Hydroxylation Pathways

Abiotic Degradation Processes in Environmental Matrices

Abiotic processes play a role in the degradation of this compound, although their significance can vary depending on the environmental compartment. These processes include photodegradation and volatilization. nih.gov this compound is stable at temperatures below 200°C and within a pH range of 4 to 8, but it can be attacked by oxidizing agents and concentrated acids. uni.lu Clay-catalyzed decomposition is another reported abiotic process.

Photodegradation is a significant abiotic transformation process for this compound. nih.gov Photolysis has been observed in water, although this compound's absorption characteristics suggest that direct photolysis in the environment might not be substantial. nih.gov Studies indicate that this compound can react with nitrogen dioxide in the atmosphere under UV radiation to produce dieldrin. uni.lu For example, 32% of vapor-phase this compound was converted to dieldrin after 3 hours of exposure to nitrogen dioxide and UV radiation (>290 nm). uni.lu

Photocatalytic degradation of this compound in water using materials like titanium dioxide (TiO₂) under solar radiation has been investigated, showing high removal efficiencies under specific conditions. Dissolved organic matter (DOM) can also play an important role in indirect photolysis processes, particularly in ice, leading to efficient photodegradation of this compound. Rates of DOM-mediated this compound loss have been observed to be significantly faster in ice than in liquid water, potentially due to a freeze-concentration effect. While photodieldrin, a stereoisomer of dieldrin, can be formed from dieldrin exposed to sunlight, it is considered unlikely to occur widely in the environment.

Volatilization is a significant pathway for the loss of this compound residues from soil and water surfaces. nih.govnih.gov The rate of volatilization from soil is faster when this compound is applied to the surface compared to when it is incorporated into the soil. nih.gov For instance, an estimated 50% loss from a surface application could occur within 1-2 weeks, versus 10-15 weeks for soil-incorporated this compound.

Soil moisture content can also influence volatilization rates. nih.gov Studies on dieldrin, a major metabolite of this compound, have shown that volatilization losses can be higher in moist soil compared to flooded or non-flooded conditions. nih.gov Volatilization rates of this compound from different soil types like sand, loam, and humus have been measured, showing variations in the percentage loss per unit of evaporated water. nih.gov

Reported half-lives for this compound in soil vary, ranging from 20–100 days, classifying it as moderately persistent. nih.gov Other estimates for this compound half-life in soil include 1.5–5.2 years and approximately 110 days, with factors like soil type influencing the rate. nih.govnih.gov In water, this compound half-lives of 4.9 and 5.1 weeks have been reported in distilled and roof water, respectively. In the atmosphere, vapor-phase this compound is thought to react with hydroxyl radicals, with estimated half-lives ranging from 35 minutes to approximately 6 hours. nih.govuni.lu

Here are some reported half-life values for this compound and dieldrin:

| Compound | Matrix | Half-life Range | Source(s) |

| This compound | Soil | 20-100 days | nih.gov |

| This compound | Soil | 1.5-5.2 years | nih.govnih.gov |

| This compound | Soil | ~110 days | |

| This compound | Water | 4.9-5.1 weeks | |

| This compound | Atmosphere | 35 minutes - ~6 hours | nih.govuni.lu |

| Dieldrin | Soil | ~5 years | nih.govnih.gov |

| Dieldrin | Soil | 868 days - up to 7 years |

Volatilization losses from soil have been quantified in various studies:

| Compound | Application Method | Soil Moisture | Time Period | Volatilization Loss | Source |

| This compound | Surface application | Not specified | 1-2 weeks | ~50% loss | |

| This compound | Soil-incorporated | Not specified | 10-15 weeks | ~50% loss | |

| Dieldrin | Surface application | Moist | 5 months | 18% | nih.gov |

| Dieldrin | Surface application | Non-flooded | 5 months | 7% | nih.gov |

| Dieldrin | Surface application | Flooded | 5 months | 2% | nih.gov |

Leaching and Mobility in Soil Substrates

The mobility of this compound in soil is generally considered low due to its tendency to adsorb to soil particles herts.ac.ukfao.orgcdc.gov. This compound is thought to adsorb moderately to soil fao.org. The high organic carbon partition coefficient (Koc) values for this compound suggest minimal movement through soil and thus limited contamination of groundwater under typical conditions cdc.gov. Based on a classification scheme, log Koc values indicate that this compound is expected to be immobile in soil cdc.gov.

However, the mobility of this compound in soil can be increased in specific circumstances, such as at hazardous waste sites where organic solvents are present cdc.gov. These solvents can enhance the water solubility of nonpolar compounds like this compound, acting as a transport medium for chemicals that would otherwise bind strongly to soil cdc.gov.

While unchanged this compound mobility in soil is considered of minor importance for residue decline, conversion to dieldrin and other more polar compounds, followed by the leaching of these transformation products, is a more significant pathway of residue loss from soils carnegiescience.edu. Despite the potential for leaching of transformation products, the occurrence of this compound and dieldrin in groundwater is rare, likely due to their strong adsorption to soil who.int. Studies in areas with extensive this compound use for corn rootworm control did not detect it in groundwater samples who.int.

Soil characteristics significantly influence pesticide mobility and leaching potential researchfloor.org. Soils with higher clay content and organic matter content lead to increased pesticide sorption and reduced leaching researchfloor.org. Conversely, sandy soils and those with low organic matter content can promote faster leaching rates researchfloor.org.

Influence of Environmental Factors on Persistence and Fate

The persistence and fate of this compound in the environment are influenced by a complex interplay of environmental factors, including temperature, humidity, rainfall, and soil characteristics carnegiescience.eduiupac.org. These factors affect key processes such as volatilization, mobility, leaching, and degradation carnegiescience.edu.

Temperature Effects on Degradation and Volatilization Rates

Temperature plays a significant role in the fate of this compound in soil carnegiescience.edu. Higher temperatures generally lead to increased volatilization rates of this compound due to increased vapor pressure carnegiescience.edu. Studies have shown that increasing temperature can significantly increase the volatilization rate of this compound from soil carnegiescience.edu. For example, an increase in temperature of about 10°C increased the volatilization rate from a Plainfield sand by more than twofold carnegiescience.edu.

Temperature can also influence adsorption, which is typically an exothermic process carnegiescience.edu. Higher temperatures can decrease adsorption, releasing insecticides into the soil solution carnegiescience.edu. The solubility of insecticides is also temperature-dependent, with increased temperature leading to increased dissolution in soil water and a decrease in adsorption carnegiescience.edu.

The effect of temperature on degradation can be more complex. Some studies indicate more rapid disappearance of this compound residues at higher temperatures carnegiescience.edu. However, other research has reported shorter half-lives of this compound residues at lower temperatures, potentially due to optimal conditions for soil microorganisms at those temperatures carnegiescience.edu.

Volatilization of this compound from soil is more rapid when it is applied to the soil surface compared to when it is incorporated into the soil cdc.gov. A loss of 50% from a surface application was estimated to occur within 1–2 weeks, while the same loss took 10–15 weeks for soil-incorporated this compound cdc.gov.

Humidity and Rainfall Impacts on Mobility and Loss